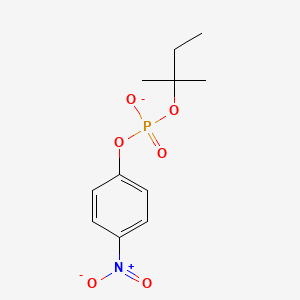
2-Methylbutan-2-yl 4-nitrophenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutan-2-yl 4-nitrophenyl phosphate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a phosphate group esterified with a 4-nitrophenyl group and a 2-methylbutan-2-yl group. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl 4-nitrophenyl phosphate typically involves the esterification of 4-nitrophenol with 2-methylbutan-2-ol in the presence of a phosphorylating agent. Common phosphorylating agents include phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutan-2-yl 4-nitrophenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of 4-nitrophenol and 2-methylbutan-2-ol.
Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Major Products
Hydrolysis: 4-Nitrophenol and 2-Methylbutan-2-ol.
Substitution: Substituted phenyl phosphates.
Reduction: 2-Methylbutan-2-yl 4-aminophenyl phosphate.
Wissenschaftliche Forschungsanwendungen
2-Methylbutan-2-yl 4-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a model compound for studying drug metabolism.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methylbutan-2-yl 4-nitrophenyl phosphate involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, while the nitro group can undergo reduction or substitution. These interactions can affect biological pathways and molecular functions, making the compound useful for studying enzyme mechanisms and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbutan-2-yl 4-aminophenyl phosphate: Similar structure but with an amino group instead of a nitro group.
2-Methylbutan-2-yl phenyl phosphate: Lacks the nitro group on the phenyl ring.
4-Nitrophenyl phosphate: Contains only the nitrophenyl phosphate moiety without the 2-methylbutan-2-yl group.
Uniqueness
2-Methylbutan-2-yl 4-nitrophenyl phosphate is unique due to the combination of the 2-methylbutan-2-yl group and the 4-nitrophenyl phosphate moiety. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
13062-15-2 |
|---|---|
Molekularformel |
C11H15NO6P- |
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
2-methylbutan-2-yl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-4-11(2,3)18-19(15,16)17-10-7-5-9(6-8-10)12(13)14/h5-8H,4H2,1-3H3,(H,15,16)/p-1 |
InChI-Schlüssel |
PUJJMNXQQDTYDE-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)(C)OP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)

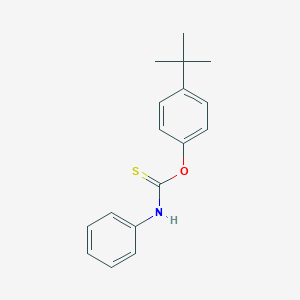


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
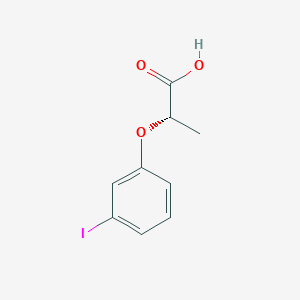
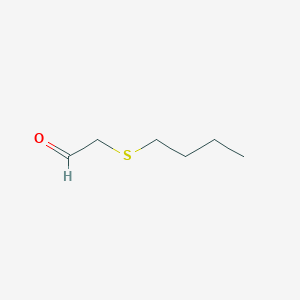
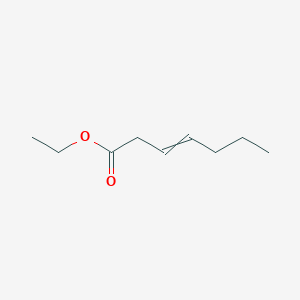
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
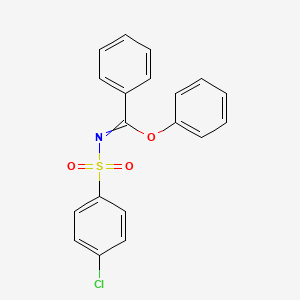
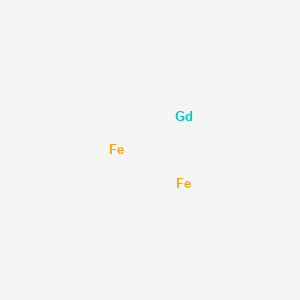

silane](/img/structure/B14719157.png)
